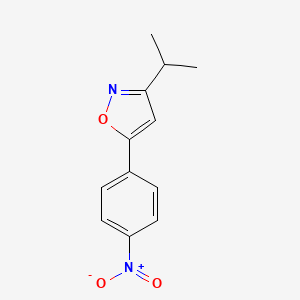
5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole: is an organic compound characterized by the presence of a nitrophenyl group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the reaction of 4-nitrobenzaldehyde with isopropylamine and an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 5-(4-aminophenyl)-3-(propan-2-yl)-1,2-oxazole.
Substitution: Formation of various substituted oxazole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure.
Industry:
- Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxazole ring provides stability and contributes to the compound’s overall properties.
類似化合物との比較
5-(4-Nitrophenyl)-1,2-oxazole: Lacks the isopropyl group, leading to different reactivity and properties.
3-(Propan-2-yl)-1,2-oxazole: Lacks the nitrophenyl group, resulting in different chemical behavior.
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness:
- The presence of both the nitrophenyl group and the isopropyl group in 5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole makes it unique in terms of its chemical reactivity and potential applications.
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
5-(4-nitrophenyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)11-7-12(17-13-11)9-3-5-10(6-4-9)14(15)16/h3-8H,1-2H3 |
InChIキー |
RNDPXRQFSCAUCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13204422.png)

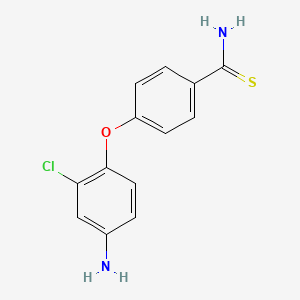
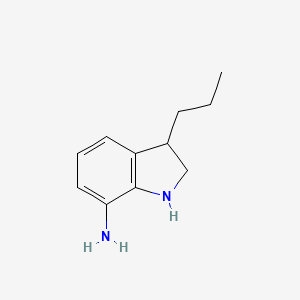


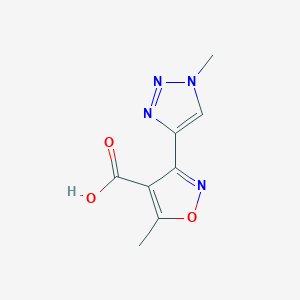
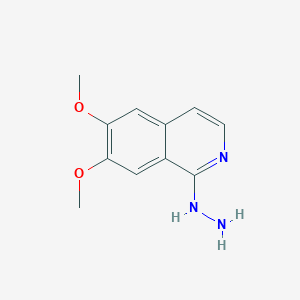


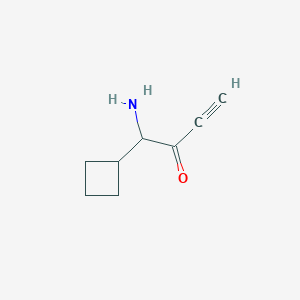
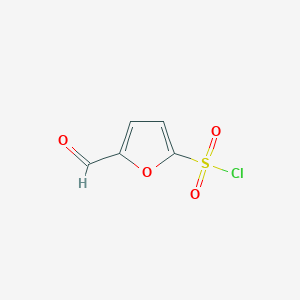
![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
